

Physical and chemical properties of 2-Chloropyridine 1-oxide

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Compound of Interest

Compound Name: 2-Chloropyridine 1-oxide

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An In-depth Technical Guide to 2-Chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridine 1-oxide (CAS No. 2402-95-1) is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.^{[1][2]} As a derivative of pyridine, the introduction of both a chlorine atom and an N-oxide functional group imparts unique reactivity, establishing it as a versatile intermediate for the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals.^{[2][3]} This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and applications.

Physical and Chemical Properties

2-Chloropyridine 1-oxide is typically a white to off-white or pale yellow crystalline solid at room temperature.^{[4][5]} It is noted to be susceptible to deliquescence, the process of absorbing moisture from the atmosphere.^[6] Its stability is generally sound under standard conditions, but it can be affected by high temperatures and strong acidic or alkaline environments.^[4]

Table 1: Core Physical and Chemical Data for 2-Chloropyridine 1-oxide

Property	Value	Source(s)
CAS Number	2402-95-1	[1][7]
Molecular Formula	C ₅ H ₄ CINO	[1][7]
Molecular Weight	129.54 g/mol	[1][3]
Appearance	White to off-white/pale yellow solid	[2][4][5]
Melting Point	64 - 72 °C	[2][4]
Boiling Point	168 - 170 °C	[6][8]
Density	~1.209 g/cm ³	[6][8]
Solubility	Sparingly soluble in water; Soluble in organic solvents (ethanol, acetone)	[4][5][8]
pKa (Predicted)	-0.76 ± 0.10	[5]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **2-Chloropyridine 1-oxide**.

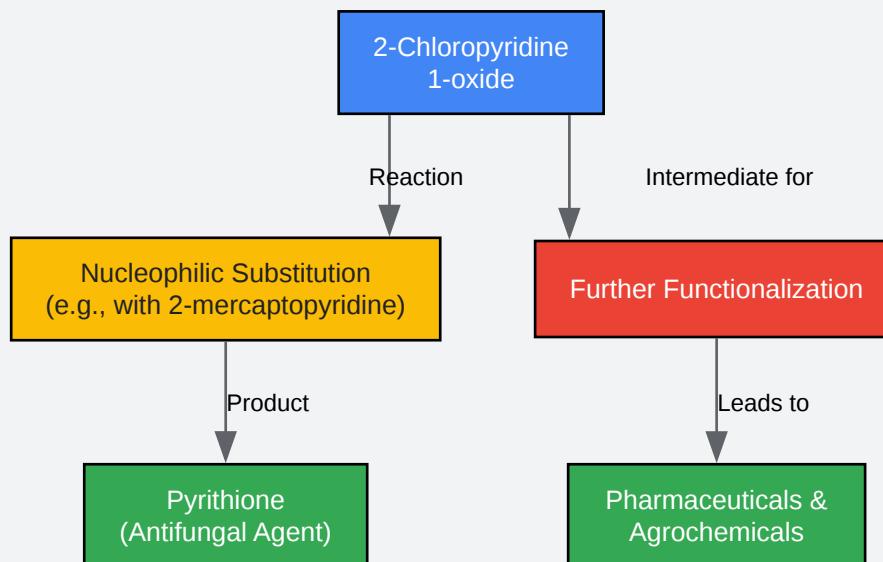
- ¹H NMR (500 MHz, CDCl₃): δ (ppm) 8.40-8.41 (1H, m), 7.55-7.58 (1H, m), 7.28-7.32 (2H, m). [9]
- ¹³C NMR (125 MHz, CDCl₃ with DMSO): δ (ppm) 141.5, 140.3, 126.9, 126.0, 123.8. [9]

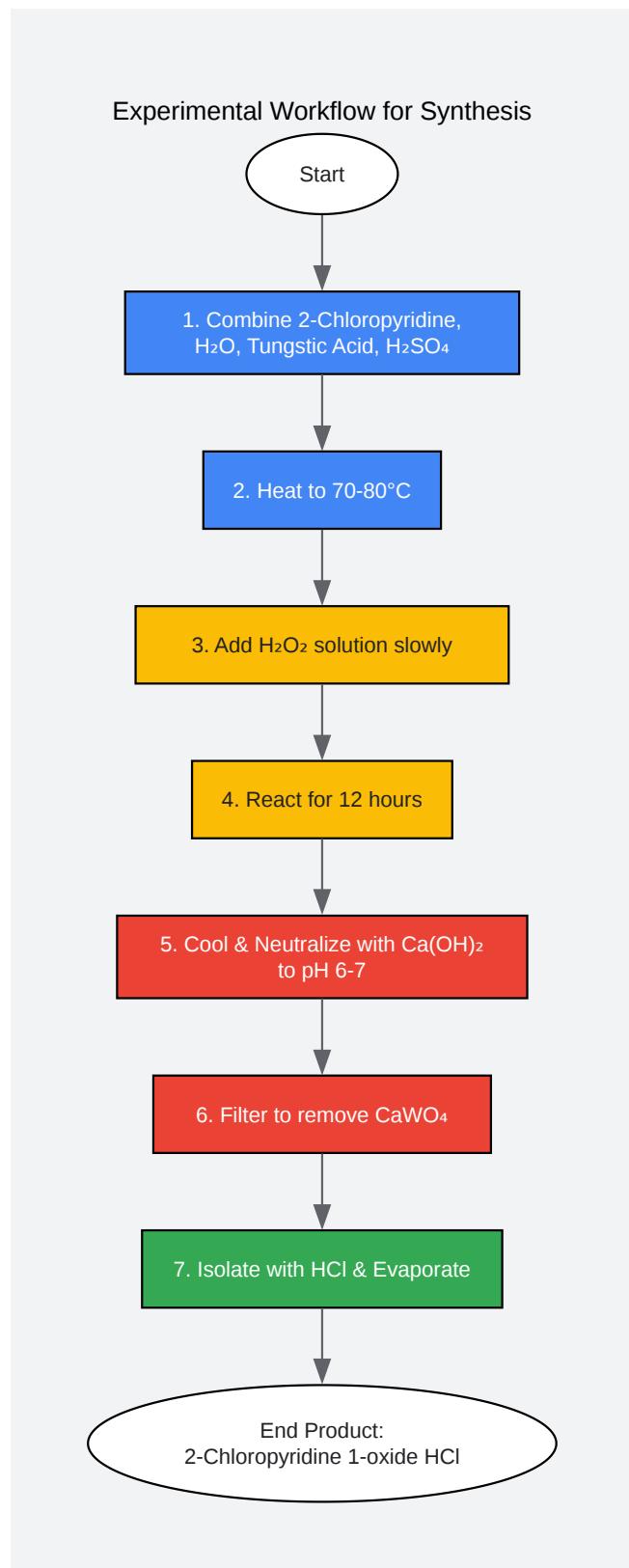
Reactivity and Stability

The chemical behavior of **2-Chloropyridine 1-oxide** is dictated by the interplay between the pyridine N-oxide moiety and the chlorine substituent. The N-oxide group enhances the reactivity of the pyridine ring, making it a valuable building block in organic synthesis. [3]

Under normal storage conditions, the compound is relatively stable.^[4] However, it can undergo decomposition or structural changes under extreme temperatures or in the presence of strong acids, bases, oxidizing agents, or reducing agents.^[4] The N-oxide can be removed via reduction after serving its purpose as a directing group in substitution reactions.^[10] It is a key intermediate in the production of antifungal and antibacterial agents like pyrithione, which is found in anti-dandruff shampoos.^{[6][11]}

Logical Flow of 2-Chloropyridine 1-oxide in Synthesis



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